6-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the bromothiophene group. Common synthetic strategies include:
Condensation Reactions: These reactions involve the condensation of 2-aminopyridine with α-haloketones to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions involve the simultaneous reaction of multiple reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with aldehydes or ketones in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can yield different oxidation states of the compound.
Scientific Research Applications
6-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs due to its potential biological activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structural properties make it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine is not well-documented. similar compounds are known to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
- 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
- Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine
Uniqueness
6-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and thiophene groups, which can impart distinct chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives.
Properties
Molecular Formula |
C11H6Br2N2S |
---|---|
Molecular Weight |
358.05 g/mol |
IUPAC Name |
6-bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H6Br2N2S/c12-7-1-4-11-14-8(6-15(11)5-7)9-2-3-10(13)16-9/h1-6H |
InChI Key |
ZNPVHYYHUQNGKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)C3=CC=C(S3)Br |
Origin of Product |
United States |
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